
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-2-propen-1-amine
Descripción general
Descripción
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-2-propen-1-amine, also known as BPAP, is a novel psychoactive compound that has been gaining attention in the scientific community for its potential therapeutic applications. BPAP is a member of the benzodioxepine family of compounds and has been found to possess unique pharmacological properties that make it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-2-propen-1-amine is not fully understood, but it is believed to act on the dopaminergic and serotonergic systems in the brain. N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-2-propen-1-amine has been found to increase the release of dopamine and serotonin in certain regions of the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-2-propen-1-amine has been shown to have a number of biochemical and physiological effects, including increased dopamine and serotonin release, increased levels of brain-derived neurotrophic factor (BDNF), and increased activity of antioxidant enzymes. These effects may contribute to its neuroprotective and antidepressant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-2-propen-1-amine in lab experiments is its relatively low toxicity compared to other psychoactive compounds. However, its high cost and limited availability may make it difficult to use in large-scale studies. In addition, the lack of a clear understanding of its mechanism of action may make it challenging to design experiments to test its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-2-propen-1-amine. One area of interest is its potential as a treatment for Parkinson's disease. Further studies are needed to investigate its neuroprotective effects in animal models of the disease. Another area of interest is its potential as a treatment for depression. Clinical trials are needed to determine whether N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-2-propen-1-amine is effective in treating this disorder in humans. Finally, more research is needed to fully understand the mechanism of action of N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-2-propen-1-amine and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-2-propen-1-amine has been the subject of several scientific studies that have investigated its potential therapeutic applications. One study found that N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-2-propen-1-amine has a significant antidepressant effect in animal models, suggesting that it may be useful in the treatment of depression. Another study found that N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-2-propen-1-amine has a neuroprotective effect in a mouse model of Parkinson's disease, indicating that it may have potential as a treatment for this debilitating disorder.
Propiedades
IUPAC Name |
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-7-14-8-13-15-9-11-5-3-4-6-12(11)10-16-13/h2-6,13-14H,1,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSHGYVZTQTQMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1OCC2=CC=CC=C2CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-amino-3-[4-(dimethylamino)phenyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B4666581.png)
![7-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4666584.png)
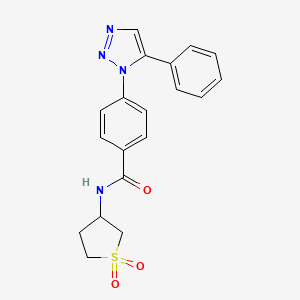
![1-chloro-3-{[6-(isopropylthio)hexyl]oxy}benzene](/img/structure/B4666592.png)
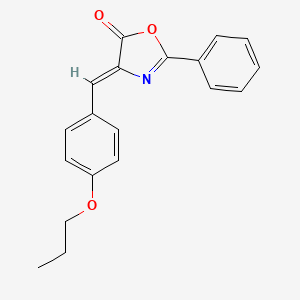
![(4-methoxy-3,5-dimethylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B4666610.png)
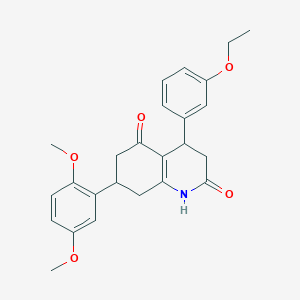
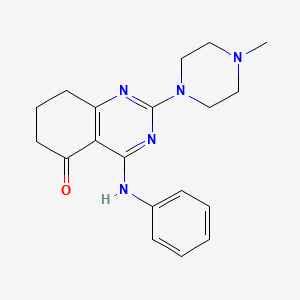
![N-2-biphenylyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4666628.png)
![6-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4666635.png)

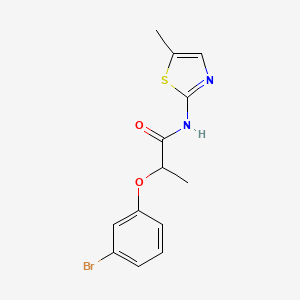

![(1-amino-8,8-dimethyl-5-phenyl-8,9-dihydro-6H-furo[2,3-b]pyrano[4,3-d]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B4666665.png)